N-2-adamantyl-4-isopropylbenzamide
Description
Properties
IUPAC Name |
N-(2-adamantyl)-4-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-12(2)15-3-5-16(6-4-15)20(22)21-19-17-8-13-7-14(10-17)11-18(19)9-13/h3-6,12-14,17-19H,7-11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOYPKLJHQTBKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2C3CC4CC(C3)CC2C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Comparable Benzamides
Key Observations:
Adamantyl vs. Alkyl Substituents : The adamantyl group in this compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to simpler alkyl groups (e.g., isopropyl or butan-2-yl) in other analogs .
Electron-Donating vs. Electron-Withdrawing Groups : The isopropyl group (electron-donating) contrasts with nitro or sulfone groups (electron-withdrawing) in compounds like N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide, affecting electronic distribution and reactivity .
Hybrid Functionalization: Unlike N-(4-Amino-2-methylphenyl)-3-isobutoxybenzamide, which combines amino and ether groups, the adamantyl-isopropyl combination lacks polar moieties, suggesting divergent solubility and target interactions .
Table 2: Comparative Bioactivity Profiles
Key Insights:
- Antimicrobial and Anticancer Potential: N-Isopropyl-4-methylbenzamide’s methyl and isopropyl groups correlate with reported antimicrobial effects, suggesting that the adamantyl variant might exhibit similar or enhanced activity due to increased hydrophobicity .
- CNS Targeting: Adamantane derivatives (e.g., rimantadine) are known for neuroactive properties. This compound’s structure aligns with compounds designed for central nervous system applications .
- Enzyme Inhibition: Polar groups in analogs like N-(4-Amino-2-methylphenyl)-3-isobutoxybenzamide facilitate interactions with enzymatic active sites, a feature less likely in the adamantyl-isopropyl variant unless paired with complementary targets .
Physicochemical Properties
- Lipophilicity : Adamantyl and isopropyl groups likely elevate the logP value of this compound compared to N-Isopropyl-4-methylbenzamide, impacting bioavailability and tissue distribution .
- Thermal Stability : Rigid adamantane may enhance thermal stability relative to flexible alkyl chains in butan-2-yl or isobutoxy analogs .
- Synthetic Complexity : Introducing adamantane requires specialized synthetic routes (e.g., Friedel-Crafts alkylation), whereas simpler alkyl-substituted benzamides are more straightforward to synthesize .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-2-adamantyl-4-isopropylbenzamide, and how can purity be optimized?
- Methodology :
- Step 1 : Utilize coupling reactions between adamantyl amines and substituted benzoyl chlorides under anhydrous conditions. For example, react 2-adamantylamine with 4-isopropylbenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base .
- Step 2 : Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase .
- Step 3 : Purify via column chromatography (silica gel, gradient elution) and confirm purity (>98%) using high-performance liquid chromatography (HPLC) with UV detection at 254 nm .
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm adamantyl and isopropyl substituents. Key peaks: adamantyl protons (δ 1.6–2.1 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm) .
- Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) to verify molecular ion peaks (e.g., [M+H] at m/z 354.2) .
- Infrared (IR) Spectroscopy : Confirm amide C=O stretch (~1650 cm) and aromatic C-H bends (~800 cm) .
Q. How can researchers design in vitro assays to assess biological activity?
- Methodology :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays with ATP-competitive inhibitors .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated via nonlinear regression .
- Solubility : Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent interference .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for adamantyl-substituted benzamides?
- Methodology :
- Analog Synthesis : Replace adamantyl with cyclohexyl or tert-butyl groups to evaluate steric/electronic effects .
- Crystallography : Obtain single-crystal X-ray structures to correlate substituent geometry with target binding (e.g., hydrophobic pocket interactions) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like dopamine receptors .
Q. What strategies improve selectivity for specific biological targets?
- Methodology :
- Bioisosteric Replacement : Substitute isopropyl with trifluoromethyl to enhance lipophilicity and target specificity .
- Proteomic Profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target interactions .
- Pharmacophore Mapping : Align key functional groups (amide, adamantyl) with known inhibitors (e.g., benzothiazole derivatives) .
Q. How can metabolic stability and pharmacokinetics (PK) be evaluated preclinically?
- Methodology :
- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t) and intrinsic clearance .
- Plasma Protein Binding : Use equilibrium dialysis to assess free fraction (% unbound) .
- In Vivo PK : Administer intravenously/orally to rodents and collect plasma for LC-MS/MS analysis of AUC and bioavailability .
Q. How should contradictory data from biological assays be resolved?
- Methodology :
- Dose-Response Validation : Repeat assays with extended concentration ranges (e.g., 0.1–100 µM) to confirm IC consistency .
- Orthogonal Assays : Cross-validate enzyme inhibition with cellular thermal shift assays (CETSA) .
- Batch Variability Check : Compare results across multiple compound batches to rule out synthesis inconsistencies .
Q. What analytical methods are recommended for stability studies under varying conditions?
- Methodology :
- Forced Degradation : Expose to heat (60°C), light (ICH Q1B), and acidic/basic conditions (pH 3–10) .
- HPLC-MS Tracking : Quantify degradation products (e.g., hydrolyzed amide) and identify via fragmentation patterns .
- Storage Recommendations : Store at -20°C in amber vials under argon to prevent oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
